1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-11-16(20-21-22(11)13-5-7-14(26-2)8-6-13)17(23)19-12-3-9-15(10-4-12)27(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPZEPEXAOHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that exhibits a range of biological activities. This compound's structure includes a methoxyphenyl group, a sulfamoyl group, and a triazole ring, suggesting potential applications in medicinal chemistry. The compound has garnered interest due to its possible roles as an antifungal agent, anticancer drug, and enzyme inhibitor.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the triazole ring and subsequent modifications to introduce the carboxamide and sulfamoyl groups. Key steps may consist of:
- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Amidation : Introducing the carboxamide functionality through reaction with appropriate amines.
- Purification : Techniques such as chromatography are often employed to achieve high purity levels.
Anticancer Activity
Research indicates that triazole derivatives, including this compound, exhibit significant anticancer properties. In studies evaluating their cytotoxic effects against various cancer cell lines, including prostate (PC3) and skin (A375) cancer cells, the compound demonstrated notable activity.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μg/mL) | Comparison to Cisplatin (IC50 μg/mL) |
|---|---|---|
| PC3 | 40.46 | 30.11 |
| A375 | 21.86 | 30.11 |
The IC50 values suggest that the compound has comparable or better efficacy against certain cancer cell lines than standard treatments like cisplatin, particularly in the case of A375 cells .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Preliminary studies indicate that this compound may inhibit the growth of various pathogenic fungi. Further testing is required to quantify its effectiveness against specific fungal strains.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells:
- Enzyme Inhibition : The presence of the sulfamoyl group is crucial for inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression .
- Receptor Modulation : Studies have shown that compounds similar to this triazole derivative exhibit high binding affinity for androgen receptor modulators and other targets involved in cancer progression .
Case Studies
Recent investigations into similar triazole compounds have highlighted their potential as versatile therapeutic agents:
- Anticancer Studies : A series of triazole-containing compounds were evaluated for their anticancer properties using Alamar Blue assays. Results indicated significant cytotoxicity against PC3 and A375 cell lines with low toxicity towards normal MRC5 cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl rings significantly affect biological activity. This suggests that structural optimization could enhance the therapeutic potential of related compounds .
Scientific Research Applications
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent modifications to introduce the carboxamide and sulfamoyl groups. The synthesis typically requires specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are commonly employed for purification .
Key Synthetic Steps:
- Formation of the triazole ring.
- Introduction of the carboxamide group.
- Addition of the sulfamoyl group.
Antifungal Properties
Triazole derivatives are widely studied for their antifungal activities. The presence of the triazole moiety in this compound suggests potential efficacy against various fungal pathogens. Research indicates that compounds with similar structures can inhibit fungal enzyme activity by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Potential
The compound's structure indicates possible anticancer properties. Triazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Case Study:
In a study evaluating triazole derivatives, several compounds were found to exhibit cytotoxic activity against human cancer cell lines such as colon, breast, and cervical cancers. The mechanism involved apoptosis induction through specific interactions with cancer cell pathways .
Pharmacological Applications
Given its structural features and biological activities, this compound has several potential pharmacological applications:
- Antifungal agents : Explored for use in treating fungal infections.
- Anticancer drugs : Investigated for efficacy against various cancers.
- Enzyme inhibitors : Potentially useful in modulating enzyme activity involved in disease processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogues, differing primarily in substituents on the aryl and amide groups. Key structural variations and their implications are summarized below:
Key Observations :
- Sulfamoyl vs.
- Methoxy Position : Para-substituted methoxy groups (as in the target compound) improve symmetry and π-π interactions relative to meta-substituted analogues (e.g., : 3-methoxyphenyl derivative) .
- Amide vs. reversible inhibition) .
Pharmacological and Physicochemical Properties
- Solubility : The sulfamoyl group enhances aqueous solubility compared to hydrophobic substituents like cyclopropyl () or ethoxy () .
- Cytotoxicity : Molecular docking studies () suggest that N-substituted phenyl derivatives with electron-withdrawing groups (e.g., sulfamoyl, chlorine) exhibit stronger binding to oncogenic targets like tyrosine kinases .
- Antimicrobial Activity : Halogenated analogues (e.g., 4-bromophenyl in ) show potent antimicrobial effects, likely due to improved membrane penetration and target affinity .
Q & A
Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1: Condensation of substituted aniline derivatives (e.g., 4-methoxyaniline) with isocyanides to form carboximidoyl chloride intermediates.
- Step 2: Cyclization using sodium azide or similar agents to construct the triazole core .
- Step 3: Sulfamoyl group introduction via nucleophilic substitution or coupling reactions with 4-sulfamoylphenyl derivatives.
Optimization may require temperature control (e.g., 120°C for cyclization) and catalysts like POCl₃ .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- Spectroscopic Techniques:
- NMR (¹H, ¹³C) to confirm substituent positions and purity.
- IR to identify functional groups (e.g., carbonyl, sulfonamide).
- Chromatography: HPLC or LC-MS to assess purity (>95% recommended for biological assays).
- X-ray Crystallography: For definitive structural confirmation, as demonstrated in analogous triazole derivatives .
Advanced Research Questions
Q. How can solubility challenges in aqueous solutions be addressed for in vitro assays?
Methodological Answer: Low water solubility (common in triazole derivatives ) can be mitigated by:
- Co-solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) with sonication.
- Formulation Strategies: Micellar encapsulation (e.g., polysorbate 80) or liposomal delivery.
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) without compromising bioactivity .
Q. What computational methods are used to study ligand-target interactions for this compound?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina to predict binding affinities with enzymes (e.g., carbonic anhydrase).
- MD Simulations: GROMACS for analyzing stability of ligand-receptor complexes over time.
- QSAR Modeling: Correlate structural features (e.g., methoxy group position) with activity using datasets from analogs .
Q. How can contradictions in enzyme inhibition data across studies be resolved?
Methodological Answer:
- Standardized Assays: Use consistent enzyme sources (e.g., recombinant human isoforms) and buffer conditions (pH 7.4, 25°C).
- Control Experiments: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity.
- Meta-Analysis: Compare kinetic parameters (IC₅₀, Ki) across studies, accounting for variables like cell lines or assay readouts .
Q. What strategies validate the compound’s selectivity for target enzymes over off-target proteins?
Methodological Answer:
- Panel Screening: Test against structurally related enzymes (e.g., histone deacetylase vs. carbonic anhydrase).
- Thermal Shift Assays: Monitor protein denaturation to identify non-specific binding.
- CRISPR Knockout Models: Confirm phenotypic effects in target-deficient cell lines .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity results in cancer vs. normal cell lines?
Methodological Answer:
- Dose-Response Curves: Calculate selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer).
- Mechanistic Studies: Assess apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry).
- Redox Profiling: Measure ROS levels to differentiate targeted vs. off-target toxicity .
Future Directions
Q. What are understudied applications of this compound beyond its current targets?
Methodological Answer:
- Neurodegenerative Models: Test Aβ aggregation inhibition in Alzheimer’s models (via thioflavin T assays).
- Antimicrobial Screening: Evaluate biofilm disruption in Gram-negative bacteria (e.g., Pseudomonas aeruginosa).
- Transcriptomic Profiling: RNA-seq to identify novel pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
